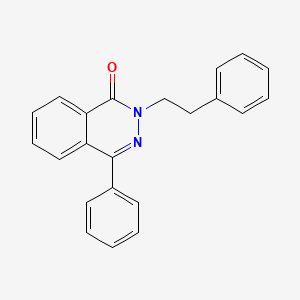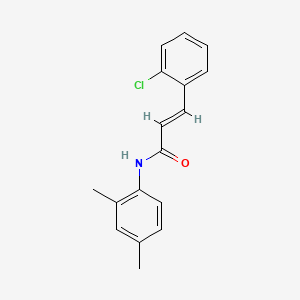![molecular formula C18H16N2O2S B5548145 1-(3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5548145.png)
1-(3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The compound and its derivatives have been synthesized through various methods, including the reaction of specific phenyl and methoxyphenyl components with thiazol derivatives. A notable synthesis involves the creation of novel compounds using UV, IR, 1H and 13C NMR, and mass spectrometry for characterization. The density functional theory (DFT) calculation is used for structural optimization and theoretical vibrational spectra interpretation, highlighting the equilibrium geometry and bonding features of such compounds (Shahana & Yardily, 2020).
Molecular Structure Analysis
Molecular structure analysis via DFT calculations, including harmonic vibrational wave numbers and the investigation of structural changes due to electron withdrawing group substitution, provides insights into the molecular architecture. The analysis also involves Mülliken population analysis on atomic charges, HOMO—LUMO energy gap discussions for thermodynamic stability, and reactivity predictions in excited states (Shahana & Yardily, 2020).
Chemical Reactions and Properties
Chemical reactions encompass the formation of novel Schiff bases, with the Gewald synthesis technique being a pivotal method for creating derivatives from the primary compound. These reactions lead to the development of compounds with potential antimicrobial activity, as evidenced by in vitro testing against various bacterial and fungal organisms (Puthran et al., 2019).
Physical Properties Analysis
Physical properties, such as crystal structure and transparency in the visible region, are determined using techniques like single crystal XRD and UV-visible thermal analysis. These methods affirm the compound's stability and structural integrity under different conditions (Shruthi et al., 2019).
Chemical Properties Analysis
The chemical properties analysis extends to the exploration of potential antibacterial activity through molecular docking studies. These studies aim to understand the interaction between the synthesized compound and bacterial proteins, shedding light on the compound's mechanism of action and efficacy as an antibacterial agent (Shahana & Yardily, 2020).
科学的研究の応用
Synthesis and Antimicrobial Activities
This compound and its derivatives have been synthesized and evaluated for their antimicrobial properties. For example, novel Schiff bases were synthesized from related compounds and displayed excellent in vitro antimicrobial activity against various bacterial and fungal organisms, suggesting potential applications in developing new antimicrobial agents (Puthran et al., 2019).
Antioxidant and Anticancer Activities
Derivatives of the compound have demonstrated significant antioxidant activity, outperforming well-known antioxidants like ascorbic acid in some cases. Additionally, certain derivatives exhibited potent anticancer activity against human glioblastoma and breast cancer cell lines, highlighting their potential in cancer research and therapy (Tumosienė et al., 2020).
Synthesis and Molecular Structure Analysis
Research has also focused on the synthesis of novel compounds and the analysis of their molecular structures using various spectroscopic methods and density functional theory calculations. Such studies provide insights into the compounds' structural characteristics and their potential reactivity and stability, which are crucial for their applications in medicinal chemistry and material science (Shahana & Yardily, 2020).
Applications in Organic Synthesis
The compound and its derivatives serve as key intermediates in the synthesis of a wide range of heterocyclic compounds, which are of interest in organic synthesis and pharmaceutical research. Their utility in constructing complex molecules with potential biological activities demonstrates the compound's significance in synthetic organic chemistry (Wu, 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[3-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-12(21)14-4-3-5-15(10-14)19-18-20-17(11-23-18)13-6-8-16(22-2)9-7-13/h3-11H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICVFBLDHUIOBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)-1-ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[3-(benzyloxy)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5548062.png)
![1-(4-isopropylphenyl)-5-oxo-N-[2-(4-pyridinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5548069.png)
![4-[(3-bromobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5548072.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[(2-methylphenyl)thio]acetamide hydrochloride](/img/structure/B5548073.png)
![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5548074.png)


![7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5548100.png)
![N-[(3S*,4R*)-1-[(2-ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548109.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5548110.png)


![1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole](/img/structure/B5548137.png)
